Spirobarbital
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Overview
Description
Spirobarbital: is a barbiturate derivative developed by Eli Lilly in the 1940s. It is known for its hypnotic and sedative effects and has a moderate potential for abuse . The compound’s chemical name is 5-spiro-(2’-ethyl-3’-5’-dimethyl-cyclopentyl)barbituric acid, and its molecular formula is C12H18N2O3 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Spirobarbital can be synthesized through a multi-step process involving the reaction of barbituric acid with a spirocyclic ketone. The reaction typically requires a strong base, such as sodium hydroxide, and is carried out under reflux conditions to ensure complete reaction. The product is then purified through recrystallization .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: Spirobarbital undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction of this compound typically yields the corresponding alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the barbituric acid moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Various carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Substituted barbiturates with different functional groups.
Scientific Research Applications
Spirobarbital has several scientific research applications, including:
Chemistry: Used as a model compound for studying spirocyclic structures and their reactivity.
Biology: Investigated for its effects on the central nervous system and potential therapeutic uses.
Medicine: Explored for its sedative and hypnotic properties, particularly in the treatment of insomnia and anxiety.
Mechanism of Action
Spirobarbital exerts its effects by acting on the gamma-aminobutyric acid (GABA) receptors in the central nervous system. It enhances the inhibitory effects of GABA, leading to increased synaptic inhibition and a sedative effect. The compound binds to the GABA receptor complex, modulating chloride ion channels and increasing the duration of channel opening .
Comparison with Similar Compounds
Phenobarbital: Another barbiturate with similar sedative and anticonvulsant properties.
Pentobarbital: Known for its use in anesthesia and euthanasia.
Uniqueness: Spirobarbital is unique due to its spirocyclic structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. This structure allows for different binding affinities and metabolic pathways compared to other barbiturates .
Properties
CAS No. |
72035-36-0 |
---|---|
Molecular Formula |
C12H20N2O2S |
Molecular Weight |
256.37 g/mol |
IUPAC Name |
4-ethyl-1,3-dimethyl-8-sulfanyl-7,9-diazaspiro[4.5]decane-6,10-dione |
InChI |
InChI=1S/C12H20N2O2S/c1-4-8-6(2)5-7(3)12(8)9(15)13-11(17)14-10(12)16/h6-8,11,17H,4-5H2,1-3H3,(H,13,15)(H,14,16) |
InChI Key |
MBSDENFZBBIVCM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(CC(C12C(=O)NC(NC2=O)S)C)C |
Origin of Product |
United States |
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